Aerosol 22

Description

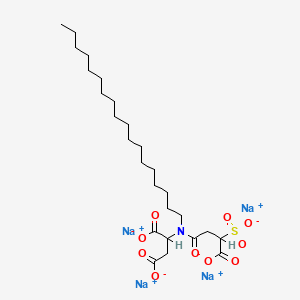

The exact mass of the compound Tetrasodium N-(3-carboxyl-1-sulfopropyl)-N-stearyl aspartate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38916-42-6 |

|---|---|

Molecular Formula |

C26H43NNa4O10S |

Molecular Weight |

653.6 g/mol |

IUPAC Name |

tetrasodium;2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |

InChI |

InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4 |

InChI Key |

XZPMQCKVOWVETG-UHFFFAOYSA-J |

SMILES |

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

38916-42-6 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aerosol® 22

Aerosol® 22, chemically known as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a highly hydrophilic anionic surfactant. It is recognized for its excellent compatibility with electrolytes and its efficacy as a dispersant for inorganic materials and as a solubilizing agent.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Composition

Aerosol® 22 is typically supplied as a 35% aqueous solution. The active ingredient is a complex sulfosuccinamate derivative.

| Property | Value | Reference(s) |

| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate | [3][4] |

| CAS Number | 3401-73-8, 38916-42-6 | [2][3] |

| Molecular Formula | C₂₆H₄₃NNa₄O₁₀S | [3][4] |

| Molecular Weight | 653.65 g/mol | [3][4] |

| Typical Composition | 35% Active Ingredient, 60% Water, 5% Ethyl Alcohol | [5] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of Aerosol® 22. The data is primarily for the typical 35% solution as supplied.

General Properties

| Property | Value | Reference(s) |

| Appearance | Clear, slightly cloudy solution | [2] |

| Color (Gardner Scale) | 8 (maximum) | [2] |

| pH (as is) | 7.0 - 8.0 | [2] |

| Density | ~1.12 g/mL at 25°C | [2] |

| Specific Gravity | ~1.12 at 25°C | [2] |

| Viscosity | ~53 cP at 25°C | [2] |

| Flash Point (Closed Cup) | 59°C (137°F) | [2] |

| Freezing Point | Separates below 10°C (50°F) | [2] |

| Melting Point (of solids) | >200°C | [2] |

| Solids Content | 34% - 36% by weight | [2] |

Surface Activity

Aerosol® 22 is a potent surface-active agent, a property that underpins its utility as an emulsifier, dispersant, and solubilizer.[6][7]

| Property | Value | Reference(s) |

| Type | Anionic Surfactant | [2] |

| Surface Tension (0.1% solution) | 36 mN/m | [1] |

| Critical Micelle Concentration | 200 mg/L (0.02%) | [1] |

Solubility Profile

As a highly hydrophilic surfactant, Aerosol® 22 exhibits excellent solubility in aqueous systems. While a precise saturation limit is not typically measured for surfactants due to micelle formation, its high concentration in commercial solutions indicates significant water solubility.[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of surfactants like Aerosol® 22 are outlined below.

Determination of Surface Tension (ASTM D1331-11)

This method covers the determination of surface tension of surfactant solutions using a force tensiometer.[9][10][11] The Du Noüy ring or Wilhelmy plate methods are commonly employed.[12]

Methodology:

-

Preparation of Solution: Prepare an aqueous solution of Aerosol® 22 at the desired concentration (e.g., 0.1% w/v) using deionized water.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a weight of known mass.

-

Apparatus Setup:

-

Use a clean platinum Du Noüy ring or Wilhelmy plate.

-

Place the test solution in a sample vessel, ensuring the temperature is controlled (e.g., 25°C).

-

-

Measurement:

-

Immerse the ring or plate into the solution.

-

Slowly raise the sample vessel, causing the ring or plate to be pulled through the surface.

-

The instrument records the force required to pull the ring/plate through the interface.

-

-

Calculation: The surface tension is calculated from the measured force, taking into account the dimensions of the ring or plate and applying necessary correction factors.

Determination of Critical Micelle Concentration (CMC)

The CMC is determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. The concentration at which the surface tension ceases to decrease significantly is the CMC.[5][13]

Methodology:

-

Prepare Stock Solution: Create a concentrated stock solution of Aerosol® 22 in deionized water.

-

Create Dilution Series: Prepare a series of dilutions from the stock solution, spanning a range of concentrations both below and above the expected CMC (200 mg/L).

-

Measure Surface Tension: For each dilution, measure the surface tension using the protocol described previously (e.g., ASTM D1331-11).

-

Plot Data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

Determine CMC: The plot will show a region where surface tension decreases linearly with log C, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the graph.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Guideline 105 describes methods for determining the water solubility of substances.[14][15] For surfactants, which form micelles rather than a simple saturated solution, this test is considered challenging.[8] The flask method is generally applicable for substances with solubility above 10 mg/L.

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration:

-

Add an excess amount of Aerosol® 22 to a known volume of deionized water in a flask.

-

Agitate the mixture at a controlled temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Phase Separation:

-

Allow the solution to stand at the test temperature to allow for the separation of undissolved material.

-

Centrifuge the sample to aid in the separation of the aqueous phase.

-

-

Analysis:

-

Carefully extract a sample from the aqueous phase.

-

Determine the concentration of Aerosol® 22 in the sample using a suitable analytical method (e.g., HPLC, titration).

-

-

Reporting: The water solubility is reported as the mass of the solute per volume of the solvent.

References

- 1. irp.cdn-website.com [irp.cdn-website.com]

- 2. Aerosol 22 :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]

- 3. Tetrasodium dicarboxyethyl stearyl sulfosuccinamate | SIELC Technologies [sielc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]

- 7. specialchem.com [specialchem.com]

- 8. tegewa.de [tegewa.de]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. biolinscientific.com [biolinscientific.com]

- 11. store.astm.org [store.astm.org]

- 12. surface-technology-germany.de [surface-technology-germany.de]

- 13. journals.stmjournals.com [journals.stmjournals.com]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. filab.fr [filab.fr]

Critical Micelle Concentration of Aerosol 22 in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental property of a surfactant, defined as the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[1] Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases and reaches the CMC, the monomers self-assemble into spherical or cylindrical structures called micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous solvent. This process is a key driver of the surfactant's detergency, emulsifying, and solubilizing properties.

Quantitative Data for Aerosol® 22 and Structurally Related Surfactants

A definitive, experimentally determined CMC value for Aerosol® 22 in aqueous solution has not been identified in a comprehensive literature search. However, by examining surfactants with similar structural features—specifically a long (C18) alkyl chain and an anionic head group—we can estimate a probable CMC range for Aerosol® 22.

Table 1: Critical Micelle Concentration of Structurally Related Anionic Surfactants in Aqueous Solution

| Surfactant Name | Chemical Structure | Alkyl Chain Length | CMC (mol/L) | Temperature (°C) | Measurement Method |

| Aerosol® 22 (Estimated) | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate | C18 | Estimated low, likely < 1 x 10⁻³ | ~25 | - |

| Sodium Stearate | CH₃(CH₂)₁₆COONa | C18 | 9.5 x 10⁻⁴ | 25 | Conductometry[2][3] |

| Dioctyl Sodium Sulfosuccinate (Aerosol® OT) | C₂₀H₃₇NaO₇S | 2 x C8 (branched) | 2.0 - 6.0 x 10⁻⁴ | Not Specified | Various[4][5] |

Note: The CMC of Aerosol® 22 is expected to be low due to its long C18 hydrophobic chain.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined through various experimental techniques that detect the changes in the physicochemical properties of the solution as a function of surfactant concentration. The point at which a distinct change in the slope of the measured property versus concentration is observed corresponds to the CMC.

Surface Tensiometry

This is one of the most common methods for CMC determination.

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of the surfactant (e.g., Aerosol® 22) in deionized water is prepared.

-

Serial Dilutions: A series of solutions with decreasing surfactant concentrations are prepared from the stock solution.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Data Plotting: The surface tension is plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The plot will show a region where the surface tension decreases linearly with the log of the concentration. Above a certain concentration, the surface tension will plateau. The CMC is the concentration at the intersection of the two linear portions of the graph.[6]

Conductivity Measurement

This method is suitable for ionic surfactants like Aerosol® 22.

Methodology:

-

Solution Preparation: Similar to surface tensiometry, a series of surfactant solutions of varying concentrations are prepared.

-

Conductivity Measurement: The electrical conductivity of each solution is measured using a conductivity meter.

-

Data Plotting: The conductivity is plotted against the surfactant concentration.

-

CMC Determination: The plot will exhibit two linear regions with different slopes. The CMC is determined from the intersection of these two lines. Below the CMC, the conductivity increases steadily with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the individual ions.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.

Methodology:

-

Probe Selection: A hydrophobic fluorescent probe (e.g., pyrene) is chosen.

-

Solution Preparation: A series of surfactant solutions are prepared, each containing a small, constant amount of the fluorescent probe.

-

Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded for each solution. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the environment.

-

Data Plotting: The I₁/I₃ ratio is plotted against the surfactant concentration.

-

CMC Determination: Below the CMC, the probe is in a polar aqueous environment, resulting in a high I₁/I₃ ratio. Above the CMC, the probe partitions into the nonpolar interior of the micelles, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of this plot.[7]

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for CMC Determination

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Conceptual Diagram of Micellization

Caption: The process of micelle formation as surfactant concentration increases.

Factors Influencing the CMC of Aerosol® 22

The CMC of an ionic surfactant like Aerosol® 22 in an aqueous solution is influenced by several factors:

-

Structure of the Surfactant:

-

Hydrophobic Chain: The long C18 alkyl chain of Aerosol® 22 is a dominant factor, leading to a lower CMC compared to surfactants with shorter chains. Longer hydrophobic chains favor micellization to minimize their contact with water.

-

Hydrophilic Head Group: The bulky and ionic nature of the tetrasodium N-(1,2-dicarboxyethyl)-sulfosuccinamate head group will influence the packing of the monomers in the micelle and can increase the CMC compared to a surfactant with a smaller head group.

-

-

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic head groups. However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can lead to an increase in the CMC.

-

Presence of Electrolytes: The addition of electrolytes (salts) to a solution of an ionic surfactant like Aerosol® 22 will decrease the CMC. The counter-ions from the electrolyte shield the electrostatic repulsion between the charged head groups of the surfactant molecules, thereby promoting micelle formation at a lower concentration.

-

pH of the Solution: The carboxylate groups in the head of Aerosol® 22 are sensitive to pH. At low pH, protonation of these groups would reduce the charge and the electrostatic repulsion, likely leading to a lower CMC.

-

Presence of Organic Additives: The addition of organic molecules can either increase or decrease the CMC. For instance, short-chain alcohols can increase the CMC by improving the solvency of the monomers in the bulk solution. Conversely, hydrophobic organic molecules can be incorporated into the micelles, which can lower the CMC.

Conclusion

While a precise experimental value for the critical micelle concentration of Aerosol® 22 in aqueous solution is not currently documented in readily accessible literature, an estimation based on its molecular structure places it in the low millimolar to sub-millimolar range. For researchers and professionals in drug development, the detailed experimental protocols provided in this guide offer a clear path to determining the CMC of Aerosol® 22 under specific formulation conditions. A thorough understanding of the factors influencing the CMC is crucial for optimizing the performance of formulations containing this versatile surfactant.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Critical MicelleDetermination of Critical Micelle Concentration (CMC) of Sodium Stearate and FESEM Study | Intellectual Inception: A Multidisciplinary Research Journal of Bhojpur Campus [nepjol.info]

- 4. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 5. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Aerosol 22 technical data sheet and specifications

This technical guide provides a comprehensive overview of Aerosol 22, a sulfosuccinate-based surfactant, with a focus on its technical specifications, potential applications in research, and methodologies relevant to drug development professionals.

Core Technical Specifications

This compound, chemically identified as Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, is a highly hydrophilic anionic surfactant.[1][2] It is recognized for its excellent performance as a dispersant, solubilizing agent, and emulsifier.[3][4][5]

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| Chemical Name | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate | [1] |

| CAS Number | 38916-42-6 | [6][7] |

| Molecular Formula | C26H48NNaO10S | [6][8] |

| Molecular Weight | 589.72 g/mol (some sources cite ~653 g/mol ) | [1][6] |

| EINECS Number | 254-187-0 | [7] |

| Physical Property | Value | Conditions | Source |

| Appearance | Clear, slightly cloudy solution | 25°C | [1] |

| Density | ~1.12 g/mL | 25°C | [6][9] |

| Specific Gravity | ~1.12 | 25°C | [1] |

| pH | 7-8 | As is | [1] |

| Flash Point | 54 °C (137 °F) | Closed Cup | [1][6] |

| Melting Point (of solids) | >200 °C (>392 °F) | - | [1] |

| Freezing Point | Separates below 10 °C (50 °F) | - | [1] |

| Solids Content | 34-36% by weight | - | [1] |

| Solvent | Water and alcohol | - | [1] |

| Viscosity | ~53 cps | Brookfield RVF, No 1 spindle, 20 rpm at 25°C | [1] |

Applications in Research and Development

This compound's primary function is as a surface-active agent. Its utility spans various industrial and research applications, particularly in the formation and stabilization of emulsions and dispersions.[3][4]

Emulsion Polymerization

This compound is an effective primary or secondary emulsifier in emulsion polymerization processes.[3][4] It aids in the formation of small particle size acrylic and styrene-acrylic emulsions, contributing to the mechanical stability of the resulting latex.[3]

Drug Formulation and Delivery

While not extensively documented specifically for this compound, sulfosuccinate surfactants are known to be used in pharmaceutical formulations.[10] They can act as wetting agents, emulsifiers, and solubilizers to improve the delivery of poorly soluble active pharmaceutical ingredients (APIs). A key area of interest is their potential to enhance drug absorption by increasing the permeability of intestinal epithelium.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the application of this compound and similar surfactants.

Emulsion Polymerization Protocol (General)

This protocol outlines a typical semi-continuous emulsion polymerization process where a surfactant like this compound can be utilized.

Materials and Equipment:

-

Jacketed glass reactor with a stirrer, condenser, and nitrogen inlet/outlet

-

Monomer and initiator feed pumps

-

Heating/cooling circulator

-

Monomers (e.g., methyl methacrylate, butyl acrylate)

-

Initiator (e.g., potassium persulfate)

-

This compound (or other sulfosuccinate surfactant)

-

Deionized water

-

Buffer (e.g., sodium bicarbonate)

Procedure:

-

Initial Charge: To the reactor, add a portion of the deionized water, buffer, and this compound.

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

-

Heating: Heat the reactor to the desired reaction temperature (typically 70-85°C) while stirring.

-

Monomer Pre-emulsion: In a separate vessel, prepare a stable pre-emulsion of the monomers, the remaining deionized water, and this compound by gentle agitation.

-

Initiation: Once the reactor reaches the target temperature, add a portion of the initiator solution to the reactor.

-

Monomer Feed: After a few minutes, begin the continuous addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 2-4 hours.

-

Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

-

Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Evaluation of Surfactant-Enhanced Drug Absorption

This protocol describes a general workflow to assess the potential of a surfactant to enhance the oral absorption of a model drug.

Materials and Equipment:

-

Model drug (poorly absorbable)

-

This compound

-

Appropriate in vitro or in vivo model (e.g., Caco-2 cell monolayers, rat intestinal perfusion model)

-

Analytical instrumentation for drug quantification (e.g., HPLC, LC-MS/MS)

Procedure:

-

Formulation Preparation: Prepare solutions of the model drug with and without varying concentrations of this compound in a physiologically relevant buffer.

-

Permeability Assay (In Vitro):

-

Culture Caco-2 cells on permeable supports until a confluent monolayer with well-developed tight junctions is formed.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Apply the drug formulations to the apical side of the monolayers.

-

At predetermined time intervals, collect samples from the basolateral side.

-

Quantify the amount of drug transported across the monolayer.

-

-

Permeability Assay (In Vivo):

-

Utilize an appropriate animal model, such as the in situ rat intestinal perfusion model.

-

Perfuse a segment of the intestine with the drug formulations.

-

Collect the perfusate and blood samples at specified time points.

-

Analyze the samples to determine the extent of drug absorption.

-

-

Data Analysis: Compare the drug permeability and absorption in the presence and absence of this compound to determine its enhancement effect.

Mandatory Visualizations

Proposed Signaling Pathway for Sulfosuccinate-Enhanced Drug Absorption

The following diagram illustrates a proposed mechanism by which sulfosuccinate surfactants may enhance the permeability of intestinal epithelium for improved drug absorption. Studies suggest that some sulfosuccinates can modulate tight junction permeability, potentially through an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13]

Caption: Proposed cAMP signaling pathway for enhanced drug absorption by this compound.

Experimental Workflow for Evaluating Surfactant-Enhanced Drug Absorption

This diagram outlines the logical flow of an experimental procedure to assess the efficacy of a surfactant in enhancing drug absorption.

Caption: Experimental workflow for evaluating surfactant-enhanced drug absorption.

References

- 1. This compound :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]

- 2. irp.cdn-website.com [irp.cdn-website.com]

- 3. specialchem.com [specialchem.com]

- 4. ulprospector.com [ulprospector.com]

- 5. This compound [nsm-na.com]

- 6. This compound CAS#: 38916-42-6 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 38916-42-6 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Effect of surfactants on absorption through membranes III: effects of dioctyl sodium sulfosuccinate and poloxalene on absorption of a poorly absorbable drug, phenolsulfonphthalein, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of dioctyl sodium sulfosuccinate on cyclic AMP and prostaglandin E2 contents, and Na,K-ATPase, adenylate cyclase and phosphodiesterase activities in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, a versatile anionic surfactant commonly known by its trade name, Aerosol 22. This document elucidates the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its emerging role in drug development. Detailed information on its function as a solubilizing agent, emulsifier in nano-formulations, and potential as a permeability enhancer is presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmaceutical sciences, chemistry, and materials science.

Chemical Identity and Structure

Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate is a complex organic molecule characterized by a long hydrophobic octadecyl (C18) chain and a hydrophilic headgroup containing multiple carboxylate and a sulfonate functionality. This amphiphilic nature underpins its surface-active properties.

Synonyms:

-

Aerosol® 22

-

Tetrasodium dicarboxyethyl stearyl sulfosuccinamate

-

Tetrasodium N-octadecyl-N-(sulfosuccinyl)aspartate

CAS Numbers:

-

38916-42-6 (Primary)

-

3401-73-8 (Often associated with the L-aspartate form)

Molecular Formula: C₂₆H₄₃NNa₄O₁₀S

The structural formula reveals a succinic acid derivative backbone further functionalized to create a potent surfactant.

Caption: Chemical structure of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate.

Physicochemical Properties

The physicochemical properties of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate are critical to its function as a surfactant and its applications in various formulations.

| Property | Value | Reference(s) |

| Molecular Weight | ~653.64 g/mol | [1] |

| Appearance | Varies, can be a clear to slightly cloudy liquid | [2] |

| Density | ~1.12 g/mL at 25°C | [3] |

| Flash Point | 54 °C | [3] |

| Solubility | Soluble in water | [4] |

| Chemical Category | Anionic Surfactant, Sulfosuccinate | [5] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols are often proprietary, the general synthesis of sulfosuccinamate surfactants involves a multi-step process. A plausible synthetic route for Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate would likely involve the following key reactions:

-

Amidation: Reaction of octadecylamine with maleic anhydride to form N-octadecylmaleamic acid.

-

Michael Addition: The N-octadecylmaleamic acid then undergoes a Michael addition with the amino group of aspartic acid.

-

Sulfonation: The double bond in the maleic-derived portion of the molecule is sulfonated using a suitable sulfonating agent, such as sodium bisulfite.

-

Neutralization: The final step involves neutralization with four equivalents of sodium hydroxide to form the tetrasodium salt.

Caption: Plausible synthetic pathway for the target compound.

Analytical Methodologies

The characterization and quantification of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate in various matrices are crucial for quality control and research purposes.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Experimental Protocol (General Method):

-

Column: A reverse-phase column, such as a C8 or C18, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detector: Charged Aerosol Detector (CAD). The principle involves nebulizing the column eluent, charging the resulting aerosol particles, and measuring the charge, which is proportional to the analyte mass.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the long alkyl chain (a broad multiplet in the aliphatic region), as well as distinct signals for the protons on the dicarboxyethyl and sulfosuccinamate moieties.

-

¹³C NMR: The carbon NMR spectrum would provide detailed information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbons, the carbons attached to the nitrogen and sulfur atoms, and the carbons of the octadecyl chain.

Applications in Drug Development

The unique properties of Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate make it a valuable excipient in pharmaceutical formulations, particularly in the context of modern drug delivery systems.

Solubilizing Agent for Poorly Water-Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. As a surfactant, Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate can form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium.

Emulsifier for Nanoemulsions and Nanoparticle Systems

Caption: Role in nanoemulsion drug delivery systems.

Permeability Enhancer

Anionic surfactants have been shown to interact with biological membranes, potentially leading to an increase in their permeability.[9][10] This effect can be harnessed to enhance the absorption of drugs that have poor membrane permeability. The proposed mechanism involves the transient disruption of the lipid bilayer of epithelial cells, which can facilitate the paracellular or transcellular transport of drug molecules.[11][12] However, it is crucial to carefully evaluate the concentration-dependent effects to ensure the safety and reversibility of this membrane perturbation.

Caption: Interaction with biological membranes.

Safety and Biocompatibility

The safety and biocompatibility of any excipient are of paramount importance in drug development. The available safety data for Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate indicates that it may cause mild skin and eye irritation.[13] As with all surfactants, its effects on biological membranes are concentration-dependent. At low concentrations, it can be well-tolerated, while at higher concentrations, it may lead to cell lysis. Therefore, careful dose-finding and toxicity studies are essential when considering this compound for a new pharmaceutical formulation. Further research into the long-term biocompatibility and potential immunogenicity is warranted for specific drug delivery applications.

Conclusion

Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate is a highly functional anionic surfactant with established applications in various industries and growing potential in the field of drug development. Its ability to act as a solubilizing agent, an emulsifier for advanced drug delivery systems like nanoemulsions, and a potential permeability enhancer makes it a compound of significant interest to pharmaceutical scientists. Future research should focus on detailed mechanistic studies of its interaction with biological systems and comprehensive biocompatibility assessments to fully realize its potential in creating safer and more effective drug products.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. EP1811981B1 - Process for the preparation of suspension aerosol formulations, wherein the particles are formed by precipitation inside an aerosol canister - Google Patents [patents.google.com]

- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct observation of interactions between supported lipid bilayers and surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. WO2001010961A1 - Aerosol formulations - Google Patents [patents.google.com]

- 10. HPLC-Charged Aerosol Detection for Surfactants and Emulsifiers | Thermo Fisher Scientific - IN [thermofisher.com]

- 11. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

The Solubility Profile of Aerosol 22 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerosol 22, chemically identified as tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a versatile anionic surfactant renowned for its efficacy as a highly hydrophilic surface-active agent, dispersant, and solubilizing agent.[1][2][3][4][5] Its unique molecular structure, combining both significant hydrophilic and hydrophobic moieties, allows it to exhibit excellent compatibility with electrolytes and function effectively as a primary and secondary emulsifier in polymerization processes.[1][3] This technical guide provides an in-depth overview of the solubility characteristics of this compound in various organic solvents, compiles available data, outlines experimental protocols for solubility determination, and presents a logical workflow for such assessments.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative information from technical data sheets and provides a framework for experimental determination.

Chemical Structure and Properties

-

Chemical Name: Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate

-

CAS Number: 38916-42-6

-

Molecular Formula: C₂₆H₄₃NNa₄O₁₀S

-

Appearance: Typically a clear, slightly cloudy solution.

-

Key Features: High hydrophilicity, excellent electrolyte compatibility, effective dispersant and solubilizer.[1][3][5]

Solubility of this compound in Organic Solvents

This compound is characterized by its strong hydrophilic nature, which generally suggests higher solubility in polar solvents. However, its significant hydrophobic octadecyl chain also allows for interaction with less polar organic solvents. The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general surfactant properties and available technical descriptions.

| Organic Solvent | Chemical Class | Expected Qualitative Solubility |

| Methanol | Alcohol (Polar, Protic) | Expected to be soluble |

| Ethanol | Alcohol (Polar, Protic) | Expected to be soluble |

| Isopropanol | Alcohol (Polar, Protic) | Expected to be soluble |

| Acetone | Ketone (Polar, Aprotic) | Expected to have some solubility |

| Toluene | Aromatic Hydrocarbon (Nonpolar) | Expected to have limited solubility |

Note: This table is based on general principles of surfactant solubility. Experimental verification is crucial for determining precise quantitative solubility.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for accurately determining the solubility of this compound in various organic solvents. The following outlines a general methodology that can be adapted for specific laboratory settings.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (as a solid or concentrated solution of known concentration)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Centrifuge

-

Spectrophotometer (or other suitable analytical instrument)

-

Syringe filters (solvent-compatible)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The amount of this compound should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Repeat this for each organic solvent to be tested.

-

-

Equilibration:

-

Place the sealed containers in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the solutions to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 12-24 hours) to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any suspended solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique. Given the structure of this compound, techniques such as UV-Vis spectrophotometry (if a suitable chromophore exists or can be derivatized), High-Performance Liquid Chromatography (HPLC), or a specific titration method could be employed.

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Safe Laboratory Use of Aerosol 22

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for the laboratory use of Aerosol 22, a surface-active agent. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks to personnel.

Hazard Identification and Classification

This compound is a mixture that may cause mild skin and eye irritation.[1] It is classified as flammable and should be handled with caution.[1][2]

Toxicological and Physical Properties

A summary of the known toxicological and physical data for this compound and its components is presented below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Tan liquid | [1] |

| Composition | 35% Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, 5% Ethyl Alcohol, 60% Water | [2] |

| Odor | No information available | [1] |

Table 2: Toxicological Data

| Parameter | Value | Species | Component | Source |

| Acute Oral Toxicity (LD50) | 7060 mg/kg | Rat | Ethyl Alcohol | [2][3] |

Note: Toxicological data for the complete this compound mixture is limited. The provided data is for a primary component.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimizing exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Standard |

| Eye Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved |

| Hand Protection | Chemical impermeable gloves | EU Directive 89/686/EEC and the standard EN 374 |

| Body Protection | Fire/flame resistant and impervious clothing | N/A |

| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced | NIOSH (US) or EN 149 (EU) approved |

Logical Workflow for PPE Selection

Caption: PPE Selection Workflow for this compound.

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the substance.

4.1 Handling:

-

Work in a well-ventilated area.[4]

-

Wear suitable protective clothing, including gloves and eye protection.[4]

-

Avoid contact with skin and eyes.[4]

-

Prevent the formation of dust and aerosols.[4]

-

Ground all equipment to prevent static discharge.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Do not smoke when handling.[1]

4.2 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from heat and sources of ignition.[1]

-

Store separately from incompatible materials and foodstuff containers.[1][4]

Emergency Procedures

In the event of an emergency, follow these protocols.

5.1 First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

5.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

5.3 Accidental Release Measures:

-

Ensure adequate ventilation.[4]

-

Remove all sources of ignition.[4]

-

Evacuate personnel to safe areas.[4]

-

Wear appropriate personal protective equipment.[4]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Contain the spill with inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable container for disposal.[1]

Experimental Workflow for Spill Response

Caption: Step-by-step spill response protocol.

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[4]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and have access to the full Safety Data Sheet before working with this substance. Always perform a risk assessment for your specific experimental conditions.

References

Thermal Stability and Decomposition of Aerosol 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected thermal stability and decomposition profile of Aerosol 22 (tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate). Due to a lack of publicly available experimental data specific to this compound, this guide synthesizes information from safety data sheets and the known thermal behavior of similar sulfonate-containing surfactants. The quantitative data presented are illustrative examples, and the decomposition pathways are proposed based on general chemical principles. Experimental verification is required for precise characterization.

Introduction

This compound, chemically known as tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is a versatile surfactant used in various industrial and pharmaceutical applications. Understanding its thermal stability and decomposition characteristics is crucial for ensuring product quality, safety, and stability, particularly in formulations subjected to heat during manufacturing, processing, or storage. This guide outlines the expected thermal behavior of this compound, details relevant experimental protocols for its analysis, and proposes potential decomposition pathways.

Thermal Stability Profile

The thermal stability of a compound is its ability to resist chemical change upon heating. For surfactants like this compound, thermal degradation can lead to loss of functionality, discoloration, and the generation of potentially hazardous byproducts.

General Observations

Safety data for this compound indicates that when heated to decomposition, it emits acrid smoke and irritating fumes.[1] This suggests a complex decomposition process involving the breakdown of the organic structure.

Quantitative Thermal Analysis (Illustrative Data)

| Parameter | Temperature (°C) | Weight Loss (%) | Method | Atmosphere |

| Onset of Decomposition (Tonset) | ~200 - 250 | ~5 | TGA | Inert (N2) |

| Maximum Decomposition Rate (Tmax) | ~280 - 350 | - | DTG | Inert (N2) |

| Final Decomposition Temperature | > 400 | > 80 | TGA | Inert (N2) |

| Glass Transition (Tg) | Not Applicable | - | DSC | Inert (N2) |

| Melting Point (Tm) | Not Determined | - | DSC | Inert (N2) |

Table 1: Illustrative Thermal Analysis Data for a Surfactant Similar to this compound.

Proposed Decomposition Pathway

The decomposition of this compound is expected to proceed through the cleavage of its ester and amide linkages, followed by the breakdown of the hydrocarbon chain and the sulfonate group.

Primary Decomposition Products

Upon initial heating, the ester and amide bonds are likely the most susceptible to cleavage, potentially leading to the formation of maleic or fumaric acid derivatives, octadecylamine, and sulfosuccinic acid derivatives.

Secondary Decomposition and Hazardous Products

At higher temperatures, further degradation of the primary products is expected. The long octadecyl chain will likely undergo random scission, producing a variety of smaller hydrocarbons. The sulfonate group can decompose to release sulfur oxides (SOx). Complete combustion would lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).[1]

Experimental Protocols

To definitively determine the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound (5-10 mg) is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The weight of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots weight percentage versus temperature. The derivative of this curve (DTG) shows the rate of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these events and with decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram plots heat flow versus temperature, revealing endothermic and exothermic events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

The outlet of the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

This allows for the identification of the chemical nature of the decomposition products at different temperatures.

Visualizations

Experimental Workflow

Proposed Decomposition Pathway of this compound

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a framework for its characterization based on the behavior of similar chemical structures and established analytical techniques. For critical applications, it is imperative that researchers and drug development professionals conduct the detailed experimental protocols outlined herein to obtain precise data for this compound. This will ensure a thorough understanding of its thermal properties, enabling safe handling, optimized formulation, and prediction of its long-term stability.

References

Environmental fate and biodegradability of Aerosol 22

An in-depth technical guide on the environmental fate and biodegradability of Aerosol 22 is significantly hindered by a notable lack of publicly available quantitative data. This document synthesizes the limited information found in material safety data sheets (MSDS), product technical bulletins, and related research articles to provide a current understanding of the environmental profile of this surfactant.

Environmental Fate and Biodegradability

This compound, with the chemical name tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, is an anionic surfactant. Despite its use in various applications, specific details regarding its environmental persistence, degradation pathways, and ultimate fate are not well-documented in the available literature.

Biodegradability Data

There is a consistent lack of specific quantitative data on the biodegradability of this compound. Key metrics used to assess the biodegradability of chemical substances are largely unavailable.

| Parameter | Value | References |

| Ready Biodegradability | Not readily biodegradable | [1] |

| Biochemical Oxygen Demand (BOD5) | Not available | [2][3] |

| Chemical Oxygen Demand (COD) | Not available | [2][3] |

| Products of Biodegradation | Possibly hazardous long-term degradation products may arise. The products of degradation are considered more toxic. | [2] |

Ecotoxicity Data

Comprehensive ecotoxicity data for this compound is also limited. Standard aquatic and terrestrial toxicity studies are not reported in the available documentation.

| Test Type | Result | References |

| Ecotoxicity | Not available | [2][4] |

| Phytotoxicity | Inhibited seed germination at high concentrations. Recommended for use at low concentrations (< 0.65 g/L) for seed coating. | [5][6] |

Experimental Protocols

Detailed experimental protocols for the environmental fate and biodegradability testing of this compound are not provided in the reviewed literature. The statement that this compound is "not readily biodegradable" suggests that it has likely failed to meet the stringent criteria of tests such as the OECD 301 series (e.g., 301A DOC Die-Away, 301B Modified Sturm, 301D Closed Bottle)[1]. However, without access to the specific study reports, the exact methodologies employed remain unknown.

Environmental Interactions

While direct environmental fate data is scarce, some studies provide insights into the interaction of this compound with environmental matrices:

-

Soil: this compound has been investigated for its ability to remediate metal-contaminated soils by enhancing the removal of heavy metals like cadmium, copper, lead, and zinc[7][8]. It has also been shown to affect the saturated hydraulic conductivity of loamy sand and sandy loam soils[9]. These studies, however, focus on the functional application of the surfactant rather than its environmental degradation.

Logical Assessment of Available Information

The following diagram illustrates the logical flow of the currently available information regarding the environmental properties of this compound.

Caption: Logical overview of available environmental information for this compound.

References

- 1. irp.cdn-website.com [irp.cdn-website.com]

- 2. scribd.com [scribd.com]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Physicochemical Upgrading of a Biodetergent for Application in the Industrial Energy Sector | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Environmental hazard of cadmium, copper, lead and zinc in metal-contaminated soils remediated by sulfosuccinamate formulation - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocol for the Preparation of Aerosol 22 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerosol 22 is a versatile anionic surfactant, dispersant, and solubilizing agent utilized in a variety of research and development applications. It is typically supplied as a viscous solution containing 34-36% active solids in an aqueous-alcoholic solvent. Accurate and consistent preparation of stock and working solutions is critical for reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound solutions in a laboratory setting.

Quantitative Data Summary

For ease of use and accurate preparation, the key quantitative properties of the commercial this compound solution are summarized in the table below.

| Property | Value | Notes |

| Active Ingredient | This compound | Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate |

| Concentration (as supplied) | 34-36% (w/w) solids | The exact percentage should be confirmed from the manufacturer's certificate of analysis. |

| Appearance | Clear to slightly cloudy, viscous liquid | |

| Solvent (as supplied) | Water and Alcohol | |

| Specific Gravity | ~1.12 g/mL | Useful for converting weight to volume. |

| pH (as supplied) | 7.0 - 8.0 |

Experimental Protocols

Materials and Equipment

-

This compound commercial solution

-

Deionized or distilled water (or other appropriate aqueous buffer)

-

Volumetric flasks (Class A)

-

Graduated cylinders

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Pipettes and sterile tips

-

Spatula or glass stirring rod

-

Beakers

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of a 10% (w/v) this compound Active Ingredient Stock Solution

This protocol describes the preparation of a stock solution containing 10% (w/v) of the active this compound ingredient. This concentration may need to be adjusted based on specific experimental requirements.

Step 1: Calculation of Required Commercial Solution Volume

To prepare a stock solution with a specific weight/volume percentage of the active ingredient, the concentration of the commercial solution must be taken into account.

-

Formula:

-

Example Calculation for 100 mL of a 10% (w/v) Stock Solution:

-

Assuming the commercial solution is 35% (w/w) solids.

-

Volume of Commercial Solution (mL) = (100 mL × 0.10) / (0.35 × 1.12 g/mL)

-

Volume of Commercial Solution (mL) ≈ 25.5 mL

-

Step 2: Weighing the Commercial Solution (Recommended for Accuracy)

Due to the viscosity of this compound, accurately measuring by volume can be challenging. For higher precision, it is recommended to weigh the required amount of the commercial solution.

-

Formula:

-

Example Calculation:

-

Mass of Commercial Solution (g) = 25.5 mL × 1.12 g/mL

-

Mass of Commercial Solution (g) ≈ 28.6 g

-

Step 3: Dissolution Procedure

-

Add approximately 50-60% of the final desired volume of the solvent (e.g., 50-60 mL of deionized water for a 100 mL final volume) to a beaker equipped with a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

-

Slowly and carefully add the calculated amount (by weight or volume) of the this compound commercial solution to the vortex of the stirring solvent. To minimize foaming, avoid vigorous stirring that introduces excessive air.

-

Rinse the container used to weigh or measure the this compound with a small amount of the solvent and add it to the beaker to ensure a complete transfer.

-

Continue stirring until the this compound is completely dissolved. The solution should be clear or uniformly slightly cloudy. This may take some time due to the viscous nature of the concentrate. Gentle warming (to no more than 40°C) can aid dissolution but should be used with caution and only if compatible with the final application.

-

Once dissolved, quantitatively transfer the solution to a volumetric flask of the appropriate size (e.g., 100 mL).

-

Rinse the beaker with small portions of the solvent, adding the rinsings to the volumetric flask.

-

Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Preparation of a 1% (w/v) Working Solution from a 10% (w/v) Stock Solution

This protocol describes the dilution of the prepared stock solution to a lower concentration for experimental use.

Step 1: Calculation of Required Stock Solution Volume

Use the dilution formula C₁V₁ = C₂V₂.

-

Formula:

-

V₁ = (C₂ × V₂) / C₁

-

Where:

-

C₁ = Concentration of the stock solution (10% w/v)

-

V₁ = Volume of the stock solution to be used

-

C₂ = Desired final concentration of the working solution (1% w/v)

-

V₂ = Desired final volume of the working solution

-

-

-

Example Calculation for 50 mL of a 1% (w/v) Working Solution:

-

V₁ = (1% × 50 mL) / 10%

-

V₁ = 5 mL

-

Step 2: Dilution Procedure

-

Pipette the calculated volume (5 mL) of the 10% (w/v) this compound stock solution into a 50 mL volumetric flask.

-

Add the diluent (e.g., deionized water or buffer) to the flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure thorough mixing.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound solutions. Work in a well-ventilated area.

-

Storage of Commercial Solution: Store the original container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

-

Storage of Stock and Working Solutions: Aqueous solutions of this compound should be stored in tightly sealed containers. For short-term storage (days to a week), refrigeration at 2-8°C is recommended to inhibit microbial growth. For longer-term storage, the stability should be validated for the specific solvent and concentration used. Observe for any signs of precipitation or microbial contamination before use.

Mandatory Visualizations

Caption: Workflow for the preparation of this compound stock and working solutions.

Application Notes and Protocols for Utilizing Aerosol® 22 as a Nanoparticle Dispersant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective dispersion of nanoparticles is a critical step in various research, development, and manufacturing processes, particularly within the pharmaceutical and materials science fields. Agglomeration of nanoparticles can significantly alter their physicochemical properties, leading to inconsistencies in experimental results and reduced efficacy of final products. Aerosol® 22, an anionic surfactant, presents potential as a dispersant for a range of nanoparticles due to its ability to reduce surface tension and promote the formation of stable, small particle size emulsions and dispersions.[1]

These application notes provide a generalized framework and protocols for the use of Aerosol® 22 as a dispersant for nanoparticles. It is important to note that specific experimental data on the use of Aerosol® 22 for nanoparticle dispersion is limited in publicly available literature. Therefore, the following protocols are based on general principles of nanoparticle dispersion using surfactants and should be considered as a starting point for developing material-specific methods. Optimization of these protocols for your specific nanoparticle type, concentration, and application is highly recommended.

Principle of Dispersion with Aerosol® 22

Aerosol® 22, chemically known as Tetrasodium dicarboxyethyl stearyl sulfosuccinamate, is a surface-active agent with both hydrophilic and hydrophobic moieties.[1] When introduced into a nanoparticle suspension, the hydrophobic portion of the surfactant molecule adsorbs onto the surface of the nanoparticles, while the hydrophilic portion extends into the surrounding aqueous medium. This creates a stabilizing layer around each nanoparticle, preventing re-agglomeration through electrostatic and steric hindrance. The result is a stable, well-dispersed nanoparticle suspension.

Applications in Research and Drug Development

The effective dispersion of nanoparticles is crucial in a multitude of applications, including:

-

Drug Delivery: Ensuring a uniform and stable dispersion of nanoparticulate drug carriers is essential for consistent dosing, predictable bioavailability, and targeted delivery.[2] The use of surfactants like Aerosol® 22 can improve the stability of these formulations.[3]

-

In Vitro and In Vivo Studies: Proper dispersion is critical for obtaining reproducible results in toxicological and efficacy studies of nanomaterials.

-

Materials Science: The performance of nanocomposites and coatings is highly dependent on the uniform distribution of nanoparticles within the matrix.

-

Aerosolized Formulations: For pulmonary drug delivery, achieving a stable nanoparticle aerosol with a controlled particle size is paramount for efficient lung deposition.[4]

Experimental Protocols

The following are generalized protocols for the dispersion of nanoparticles using Aerosol® 22. These should be adapted and optimized based on the specific characteristics of the nanoparticles and the intended application.

Protocol 1: Basic Aqueous Dispersion of Nanoparticles

Objective: To prepare a stable aqueous dispersion of nanoparticles using Aerosol® 22.

Materials:

-

Nanoparticle powder (e.g., metal oxides, carbon nanotubes, polymeric nanoparticles)

-

Aerosol® 22 surfactant

-

Deionized (DI) water or other suitable aqueous buffer

-

Ultrasonic bath or probe sonicator

-

Magnetic stirrer and stir bar

-

Glass vials or beakers

-

Pipettes

Procedure:

-

Preparation of Aerosol® 22 Stock Solution:

-

Prepare a stock solution of Aerosol® 22 in DI water. A typical starting concentration is 1% (w/v).

-

Gently heat and stir the solution to ensure complete dissolution. Allow to cool to room temperature before use.

-

-

Wetting the Nanoparticles:

-

Weigh the desired amount of nanoparticle powder and place it in a clean glass vial.

-

Add a small amount of the Aerosol® 22 stock solution to the powder to form a paste. This initial wetting step is crucial for preventing powder agglomeration when the bulk of the solvent is added.

-

-

Dispersion:

-

Gradually add the remaining volume of DI water or buffer to the nanoparticle paste while continuously stirring with a magnetic stirrer.

-

Add the required volume of the Aerosol® 22 stock solution to achieve the desired final surfactant concentration. The optimal concentration will need to be determined experimentally but can range from 0.01% to 1% (w/v) relative to the final suspension volume.

-

-

Sonication:

-

Place the vial containing the nanoparticle suspension in an ultrasonic bath or use a probe sonicator.

-

Sonicate the suspension for a predetermined time (e.g., 15-60 minutes for a bath sonicator, 2-10 minutes for a probe sonicator). The sonication parameters (time, power) should be optimized to achieve the desired particle size without causing damage to the nanoparticles.

-

-

Characterization:

-

After sonication, visually inspect the dispersion for any visible aggregates or sedimentation.

-

Characterize the particle size distribution and stability of the dispersion using techniques such as Dynamic Light Scattering (DLS), Zeta Potential analysis, and Transmission Electron Microscopy (TEM).

-

Protocol 2: Preparation of Nanoparticle-Loaded Aerosol Formulation

Objective: To formulate a nanoparticle dispersion suitable for aerosolization, for applications such as pulmonary drug delivery.

Materials:

-

Stable nanoparticle dispersion prepared as in Protocol 1

-

Propellant (e.g., hydrofluoroalkane - HFA) for pressurized metered-dose inhalers (pMDIs), or a suitable solvent for nebulization.

-

(Optional) Co-solvents or other excipients to improve formulation stability and aerosol performance.

Procedure:

-

Formulation for Nebulization:

-

The stable aqueous dispersion prepared using Protocol 1 can often be directly used in a nebulizer.

-

Ensure the viscosity and surface tension of the formulation are compatible with the specific nebulizer device to be used. Adjustments to the Aerosol® 22 concentration may be necessary.

-

-

Formulation for Pressurized Metered-Dose Inhaler (pMDI):

-

This is a more complex process that typically requires specialized equipment.

-

The nanoparticle dispersion needs to be formulated as a suspension in a liquefied propellant.

-

The concentration of Aerosol® 22 may need to be optimized to ensure stability of the nanoparticles within the non-aqueous propellant system.

-

The formulation is then filled into pMDI canisters under controlled temperature and pressure conditions.

-

-

Characterization of Aerosol Properties:

-

The generated aerosol should be characterized for its particle size distribution using techniques like cascade impaction or laser diffraction.

-

The fine particle fraction (FPF), which represents the proportion of particles in the respirable range (typically < 5 µm), should be determined.

-

Data Presentation

Due to the limited availability of specific quantitative data for Aerosol® 22 as a nanoparticle dispersant, the following table presents hypothetical data for illustrative purposes. This data demonstrates how the concentration of Aerosol® 22 might influence the dispersion of a model nanoparticle system.

Table 1: Hypothetical Effect of Aerosol® 22 Concentration on the Dispersion of 1 mg/mL Titanium Dioxide (TiO2) Nanoparticles in Water.

| Aerosol® 22 Concentration (% w/v) | Mean Hydrodynamic Diameter (nm) (Z-average) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 0 (Control) | 1250 | 0.85 | -10.2 |

| 0.01 | 850 | 0.62 | -25.8 |

| 0.05 | 420 | 0.35 | -35.1 |

| 0.1 | 280 | 0.21 | -42.5 |

| 0.5 | 275 | 0.20 | -45.3 |

| 1.0 | 285 | 0.22 | -46.1 |

Note: This is hypothetical data and should be experimentally verified.

Visualizations

Experimental Workflow for Nanoparticle Dispersion

Caption: Workflow for nanoparticle dispersion using Aerosol® 22.

Hypothetical Signaling Pathway for Nanoparticle Uptake

Caption: Hypothetical signaling pathway for nanoparticle uptake.

Conclusion

Aerosol® 22 holds promise as a dispersant for creating stable nanoparticle suspensions for a variety of research and drug development applications. The provided protocols offer a general starting point for utilizing this surfactant. However, due to the lack of specific published data, extensive optimization and characterization are essential to achieve the desired dispersion quality for any given nanoparticle system. Researchers are encouraged to systematically vary parameters such as surfactant concentration, sonication energy, and time to develop a robust and reproducible dispersion method.

References

- 1. Aerosol® 22 SURFACTANT | Syensqo [syensqo.com]

- 2. Fabrication of aerosol-based nanoparticles and their applications in biomedical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhaled Nanoparticulate Systems: Composition, Manufacture and Aerosol Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Protocol for Emulsion Polymerization Using Aerosol® 22 as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aerosol® 22 is a highly hydrophilic, anionic surfactant well-suited for use as a primary or secondary emulsifier in emulsion polymerization. Its chemical structure, Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecylsulfosuccinamate, provides excellent mechanical and electrolytic stability to the resulting latex.[1] It is particularly effective in the polymerization of acrylic and styrene-acrylic monomers, where it facilitates the formation of nano-sized polymer particles.[2]

One of the key advantages of Aerosol® 22 is its ability to produce latices with small particle sizes and low levels of coagulum, even at low use levels.[3] For instance, in the semi-continuous polymerization of acrylic monomers, concentrations as low as 0.45 parts per hundred parts monomer (phm) have been shown to yield ultrafine latexes with particle sizes around 87 nm and minimal grit or reactor buildup. This efficiency makes it a valuable tool for creating stable, high-performance polymer dispersions for various applications, including coatings, adhesives, and drug delivery systems.

When designing an emulsion polymerization protocol with Aerosol® 22, it is important to consider its interaction with other components in the system. As an anionic surfactant, its concentration will influence not only particle nucleation and stability but also the overall reaction kinetics.[4] Generally, anionic surfactants are used in concentrations ranging from 0.5% to 3% based on the total monomer weight.[4] The choice of initiator, typically a water-soluble persulfate salt like potassium persulfate, and the polymerization temperature are also critical parameters that must be optimized for a given monomer system to achieve the desired polymer properties.

Experimental Protocols

This section provides a detailed protocol for the semi-continuous emulsion polymerization of a styrene-acrylic latex using Aerosol® 22 as the primary surfactant. This method allows for excellent control over the polymerization process, leading to a narrow particle size distribution and stable latex.

Materials:

-

Monomers:

-

Styrene (St)

-

Butyl Acrylate (BA)

-

Acrylic Acid (AA)

-

-

Surfactant: Aerosol® 22

-

Initiator: Potassium Persulfate (KPS)

-

pH Buffer: Sodium Bicarbonate (NaHCO₃)

-

Solvent: Deionized (DI) Water

-

Inert Gas: Nitrogen (N₂)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and inlets for monomer and initiator feeds.

-

Peristaltic pumps for controlled addition of monomer emulsion and initiator solution.

-

Heating and cooling circulator for the reactor jacket.

-

Monomer emulsion preparation vessel with a stirrer.

-

Initiator solution preparation vessel.

Experimental Workflow Diagram:

References

Application Notes and Protocols for Aerosol® 22 in Latex Emulsion Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerosol® 22, chemically known as Tetrasodium-N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate, is a highly hydrophilic anionic surfactant renowned for its efficacy in stabilizing latex emulsions.[1] Its unique chemical structure, combining both bulky hydrophilic and hydrophobic moieties, imparts excellent mechanical stability to polymer dispersions.[1] This document provides detailed application notes and experimental protocols for the utilization of Aerosol® 22 as a primary or secondary emulsifier in the emulsion polymerization of various latex systems, with a particular focus on acrylic and styrene-acrylic emulsions.

Aerosol® 22 is particularly noted for its ability to facilitate the formation of nano-sized latex particles with a narrow size distribution, which is a critical parameter in numerous applications, including paints, coatings, adhesives, and drug delivery systems.[1][2] Furthermore, its high compatibility with both acidic and alkaline conditions provides formulators with a wide operational window.[1][2]

Key Performance Attributes of Aerosol® 22

-

Excellent Mechanical Stability: Significantly improves the stability of latex emulsions against mechanical stresses.[1]

-

Particle Size Control: Enables the production of nano-sized latex particles, which is crucial for achieving desired rheological properties and film formation.[1][2][3]

-

Low Coagulum Formation: Demonstrates a high affinity for the polymer particles, leading to minimal coagulum and grit during polymerization.[3]

-

Acid and Alkali Compatibility: Maintains its performance across a broad pH range.[1][2]

-

APE-Free: An environmentally favorable alternative to alkylphenol ethoxylate (APE) surfactants.[1]

Quantitative Data and Performance Comparison